molecular formula C8H10N2O2 B3226517 Methyl 6-(methylamino)picolinate CAS No. 1256786-28-3

Methyl 6-(methylamino)picolinate

Cat. No. B3226517
CAS RN: 1256786-28-3
M. Wt: 166.18 g/mol
InChI Key: PBSPOYWSYIHTOO-UHFFFAOYSA-N
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Description

“Methyl 6-(methylamino)picolinate” is a chemical compound with the molecular formula C9H12N2O2 . It is used in research and has a molecular weight of 180.20 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a picolinic acid core with a methylamino group attached at the 6th position . The compound has a molecular weight of 180.20 and its molecular formula is C9H12N2O2 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds such as pinacol boronic esters have been studied. Protodeboronation of these esters has been reported, utilizing a radical approach .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

MAP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. MAP has also been studied for its potential use as a fluorescent probe in biological imaging.

Mechanism of Action

The mechanism of action of MAP is not fully understood. However, it is believed that MAP exerts its biological effects by binding to specific receptors in cells and modulating cellular signaling pathways. MAP has been shown to bind to nicotinic acetylcholine receptors and to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
MAP has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory effects in animal models. MAP has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MAP in lab experiments is its ease of synthesis. MAP can be synthesized using simple laboratory techniques and equipment. Additionally, MAP is relatively stable and can be stored for long periods of time without degradation. However, one limitation of using MAP in lab experiments is its potential toxicity. MAP has been shown to have toxic effects on certain cell types, and caution should be taken when handling and using this compound.

Future Directions

There are several future directions for research on MAP. One area of interest is the development of MAP as a fluorescent probe for biological imaging. Another area of interest is the investigation of MAP as a potential therapeutic agent for cancer and other diseases. Finally, the potential toxicity of MAP should be further investigated to determine its safety for use in various applications.
Conclusion:
In conclusion, MAP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of MAP involves the reaction of methylamine and picolinic acid, and the resulting product has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. While there are advantages to using MAP in lab experiments, caution should be taken due to its potential toxicity. Future research on MAP should focus on its potential as a fluorescent probe for biological imaging, its use as a therapeutic agent for cancer and other diseases, and its safety for use in various applications.

properties

IUPAC Name

methyl 6-(methylamino)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-9-7-5-3-4-6(10-7)8(11)12-2/h3-5H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSPOYWSYIHTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001198523
Record name 2-Pyridinecarboxylic acid, 6-(methylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256786-28-3
Record name 2-Pyridinecarboxylic acid, 6-(methylamino)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256786-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 6-(methylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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